An In-depth Technical Guide on the Core Basic Properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid
An In-depth Technical Guide on the Core Basic Properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 4,5-dihydro-1H-imidazole-2-sulfonic acid. Extensive literature searches have revealed a significant lack of specific experimental data for this compound. Therefore, some sections of this guide are based on the general properties of structurally related compounds and the foundational principles of organic and medicinal chemistry. All inferred properties should be experimentally verified.
Introduction
4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic core have demonstrated a wide array of biological activities, including but not limited to, antidepressant, antihypertensive, anticancer, and antibacterial effects. The introduction of a sulfonic acid moiety at the 2-position of the imidazoline ring is anticipated to significantly influence the molecule's physicochemical properties, particularly its acidity, solubility, and pharmacokinetic profile. This technical guide aims to provide a comprehensive overview of the core basic properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid, drawing upon available data and established chemical principles.
Chemical and Physical Properties
Specific experimental data for 4,5-dihydro-1H-imidazole-2-sulfonic acid are scarce. The following table summarizes its basic identifiers and computed properties, primarily sourced from publicly available chemical databases.
Table 1: Chemical Identifiers and Computed Properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid
| Property | Value | Source |
| IUPAC Name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | PubChem |
| Molecular Formula | C₃H₆N₂O₃S | PubChem |
| Molecular Weight | 150.16 g/mol | PubChem |
| CAS Number | 64205-92-1 | PubChem |
| Canonical SMILES | C1CN=C(N1)S(=O)(=O)O | PubChem |
| Computed XLogP3 | -1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Core Basic Properties: An Inferential Analysis
Due to the absence of direct experimental data, the following sections provide an analysis based on the known properties of sulfonic acids and related compounds.
Acidity (pKa)
Sulfonic acids are known to be strong acids, with pKa values typically in the range of -1 to 2.[1] This strong acidity is attributed to the high degree of resonance stabilization of the sulfonate conjugate base. The electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the S-OH proton.
To estimate the pKa of the sulfonic acid group in 4,5-dihydro-1H-imidazole-2-sulfonic acid, we can consider the pKa values of structurally analogous compounds.
Table 2: pKa Values of Structurally Related Sulfonic Acids
| Compound | Structure | pKa (Sulfonic Acid Group) |
| Taurine (2-aminoethanesulfonic acid) | H₂N-CH₂-CH₂-SO₃H | ~1.5 |
| Ethanesulfonic acid | CH₃-CH₂-SO₃H | -1.68 |
| Cysteic acid | HOOC-CH(NH₂)-CH₂-SO₃H | ~-1.7 |
Based on these comparisons, it is highly probable that 4,5-dihydro-1H-imidazole-2-sulfonic acid is a strong acid with a pKa value for the sulfonic acid group estimated to be in the range of -1 to 2 . The imidazoline ring also contains two nitrogen atoms that can be protonated. The pKa of the imidazoline ring nitrogen is expected to be significantly lower than that of a typical alkyl amine due to the electron-withdrawing effect of the adjacent sulfonic acid group.
Aqueous Solubility
The presence of the highly polar sulfonic acid group is expected to confer high water solubility to 4,5-dihydro-1H-imidazole-2-sulfonic acid. Sulfonic acids are generally readily soluble in water.[2][3] The ability to form strong hydrogen bonds with water molecules through both the sulfonyl oxygens and the acidic proton facilitates its dissolution.
A qualitative assessment suggests that the solubility of 4,5-dihydro-1H-imidazole-2-sulfonic acid in water is likely to be high . However, the exact solubility would need to be determined experimentally.
Stability
Sulfonic acids are generally characterized by their high thermal stability.[1][2] The carbon-sulfur bond is robust, and the sulfonyl group is resistant to decomposition at elevated temperatures. Arylsulfonic acids can undergo hydrolysis at very high temperatures (above 200 °C), but aliphatic sulfonic acids are generally more stable.
It is anticipated that 4,5-dihydro-1H-imidazole-2-sulfonic acid would exhibit good thermal and chemical stability under typical laboratory and physiological conditions. However, stability studies under various pH and temperature conditions would be necessary to confirm this.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological data exists for 4,5-dihydro-1H-imidazole-2-sulfonic acid, the broader class of 2-imidazoline derivatives are known to interact with various biological targets. A key target for many imidazoline compounds are the imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors.
Given this precedent, a hypothetical signaling pathway for a generic 2-imidazoline derivative is presented below. This is a generalized representation and has not been experimentally validated for 4,5-dihydro-1H-imidazole-2-sulfonic acid.
Experimental Protocols (General Methodologies)
As no specific experimental protocols for 4,5-dihydro-1H-imidazole-2-sulfonic acid were found, this section outlines general methodologies that could be adapted for its characterization.
Synthesis
A plausible synthetic route to 4,5-dihydro-1H-imidazole-2-sulfonic acid could involve the reaction of ethylenediamine with a suitable C1 synthon bearing a sulfonic acid or a precursor group. One potential, though unverified, approach is the reaction of ethylenediamine with carbon disulfide followed by oxidation.
pKa Determination
The pKa of the sulfonic acid and the imidazoline nitrogens can be determined experimentally using potentiometric titration.
Experimental Workflow for pKa Determination:
Aqueous Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
Experimental Workflow for Aqueous Solubility Determination:
Conclusion
4,5-dihydro-1H-imidazole-2-sulfonic acid is a molecule of interest due to its combination of a biologically active imidazoline core and a strongly acidic, water-solubilizing sulfonic acid group. While specific experimental data on its basic properties are currently lacking in the public domain, theoretical considerations and comparisons with analogous structures suggest it is a strong acid with high water solubility and good stability. Further experimental investigation is crucial to fully characterize this compound and explore its potential in drug discovery and development. The methodologies outlined in this guide provide a framework for such future studies.
